

Spectral Analysis of 2-Fluoro-3-iodo-6-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-3-iodo-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the compound **2-Fluoro-3-iodo-6-methylpyridine** (CAS No. 884494-48-8). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted and representative spectral data based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A logical workflow for the spectral analysis of a novel pyridine derivative like **2-Fluoro-3-iodo-6-methylpyridine** is illustrated using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

2-Fluoro-3-iodo-6-methylpyridine is a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel compound, thorough structural elucidation and characterization are paramount. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral characteristics of this molecule.

Disclaimer: The spectral data presented in this document are predicted values based on known chemical shift ranges, fragmentation patterns, and vibrational frequencies of similar functional groups and molecular structures. Experimental verification is required for definitive structural confirmation.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **2-Fluoro-3-iodo-6-methylpyridine**.

¹H NMR (Proton NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	H-4 (Pyridine)
~ 7.1 - 7.3	d	1H	H-5 (Pyridine)
~ 2.5	s	3H	-CH ₃ (Methyl)

¹³C NMR (Carbon NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 160 - 165 (d)	C-2 (C-F)
~ 90 - 95	C-3 (C-I)
~ 150 - 155	C-4
~ 120 - 125	C-5
~ 155 - 160	C-6
~ 20 - 25	-CH ₃ (Methyl)

Note: The C-F coupling is expected to result in a doublet for the C-2 signal.

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretch (aromatic)
~ 2950 - 2850	Medium	C-H stretch (aliphatic -CH ₃)
~ 1600 - 1550	Strong	C=C/C=N stretching (pyridine ring)
~ 1450 - 1400	Medium	C-H bend (aliphatic -CH ₃)
~ 1250 - 1200	Strong	C-F stretch
~ 1100 - 1000	Medium	Ring vibrations
Below 600	Medium	C-I stretch

MS (Mass Spectrometry) Data (Predicted)

- Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
237	High	$[M]^+$ (Molecular Ion)
222	Medium	$[M - CH_3]^+$
110	High	$[M - I]^+$
95	Medium	$[M - I - CH_3]^+$
127	Medium	$[I]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Fluoro-3-iodo-6-methylpyridine** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

- Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Place the sample in the instrument and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

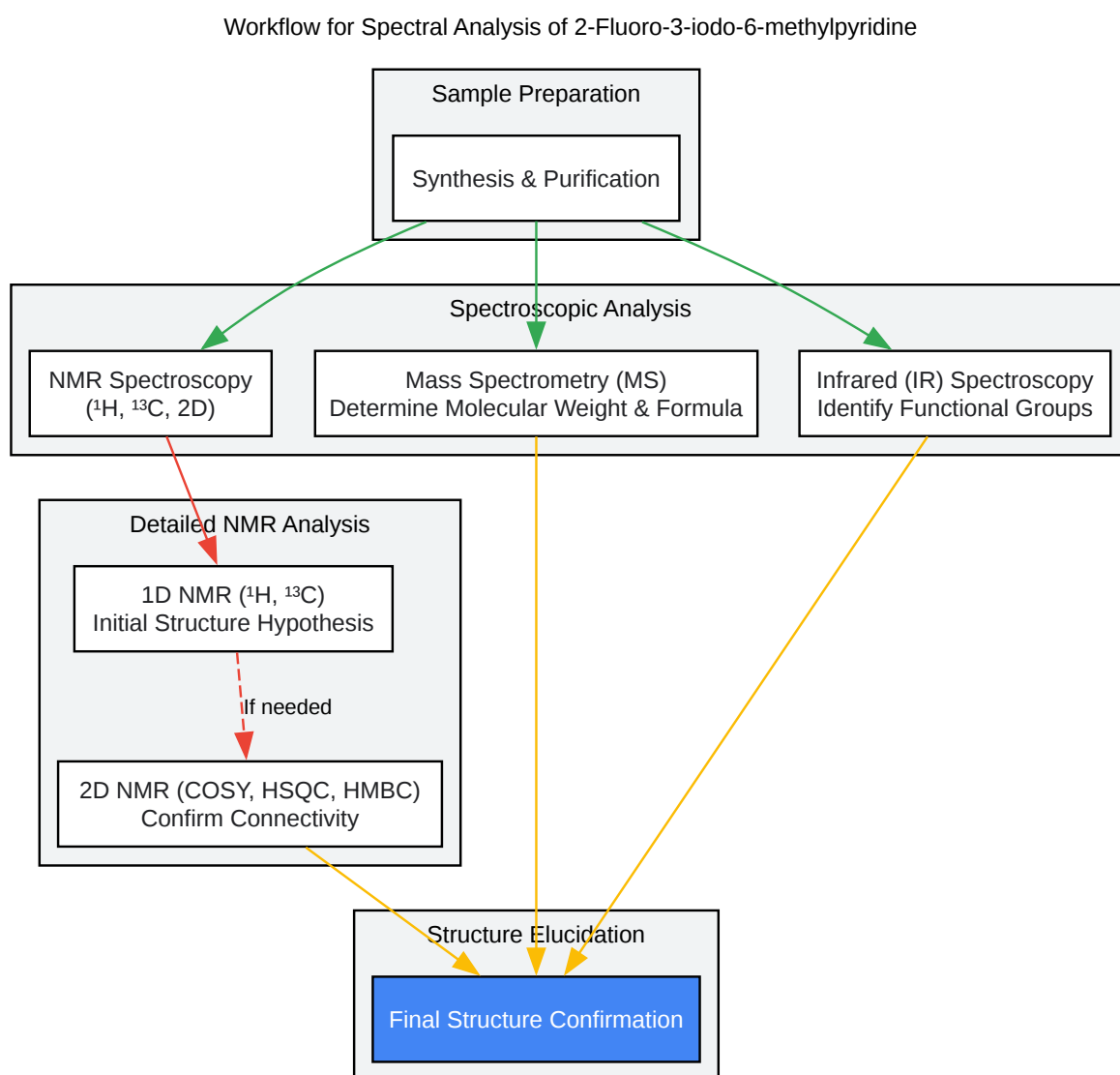
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.

- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel substituted pyridine compound.



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A logical workflow for the spectral analysis of a novel compound.

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